molecular formula C21H25NO5 B11831854 (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine

(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine

Cat. No.: B11831854
M. Wt: 371.4 g/mol
InChI Key: DXNRMWAKWKDFNR-YVYPMRBHSA-N
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Description

The compound (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine is a complex organic molecule characterized by its unique structural features. This compound contains a hexahydropyrano[3,2-d][1,3]dioxin core, which is a bicyclic structure, and is substituted with benzyloxy, methoxy, and phenyl groups. The presence of multiple chiral centers in the molecule adds to its stereochemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine typically involves multi-step organic synthesis. The key steps include:

    Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Core: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic or basic conditions.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl chloride and a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Methoxylation: The methoxy group can be introduced using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the amine group, converting it to a secondary or tertiary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the effects of stereochemistry on biological activity. Its multiple chiral centers provide a model for understanding how different stereoisomers interact with biological targets.

Medicine

In medicine, derivatives of this compound may be explored for their potential pharmacological properties. The presence of the amine group suggests that it could interact with biological receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its complex structure and functional groups make it a versatile intermediate for various applications.

Mechanism of Action

The mechanism of action of (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, while the aromatic and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine lies in its specific combination of functional groups and stereochemistry. This combination provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-amine

InChI

InChI=1S/C21H25NO5/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-21H,12-13,22H2,1H3/t16-,17-,18-,19-,20?,21+/m1/s1

InChI Key

DXNRMWAKWKDFNR-YVYPMRBHSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N

Origin of Product

United States

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